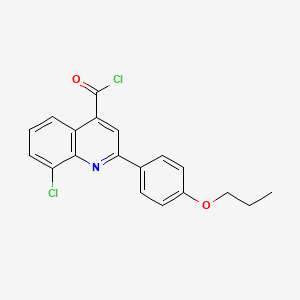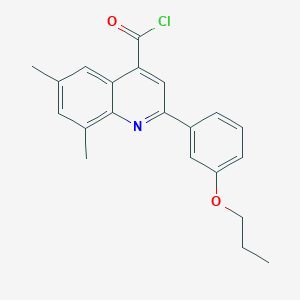
7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, or 2-Thienylquinoline-4-carbonyl chloride (TQC), is an organic compound used in synthetic organic chemistry and biochemistry. It is a white crystalline solid that is soluble in organic solvents. TQC is a versatile reagent used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of a variety of natural products, such as alkaloids, terpenoids, and flavonoids.
Scientific Research Applications
Proteomics Research
7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a specialty reagent in the identification and quantification of proteins, aiding in the understanding of their role in complex biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents. Its structure is conducive to binding with biological targets, making it valuable for drug design and discovery processes .
Organic Synthesis
This chemical serves as an intermediate in organic synthesis. Its reactive chloride group allows it to participate in various chemical reactions, such as coupling reactions, which are fundamental in constructing complex organic molecules .
Materials Science
In materials science, 7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride can be used to modify the surface properties of materials. This can enhance material performance in applications such as coatings, sensors, and electronic devices .
Environmental Science
The compound finds application in environmental science as a potential sensor for detecting pollutants. Its chemical structure could be tailored to react with specific environmental contaminants, allowing for their detection and measurement .
Biochemistry
In biochemistry, this compound is used to study enzyme reactions and protein interactions. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical pathways in which these proteins are involved .
Pharmacology
Lastly, in pharmacology, 7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is used in the development of pharmacological studies. It may be used to synthesize compounds with potential therapeutic effects, contributing to the development of new medications .
properties
IUPAC Name |
7,8-dimethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-9-5-6-11-12(16(17)19)8-13(14-4-3-7-20-14)18-15(11)10(9)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYCCYNUMGROBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)
![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

